2,3-Difluoro-5-methylbenzoyl chloride
Description
Chemical Identity and Structural Features
This compound possesses the molecular formula C₈H₅ClF₂O and exhibits a molecular weight of 190.57 daltons. The compound is officially registered under the Chemical Abstracts Service number 1804417-80-8, with the corresponding MDL number MFCD28790326. The structural framework consists of a benzene ring bearing three distinct substituents: two fluorine atoms positioned at the 2 and 3 carbons, a methyl group at the 5 position, and an acyl chloride functional group attached to the benzene ring.
The molecular architecture can be precisely described through its Simplified Molecular Input Line Entry System representation: O=C(C1=CC(C)=CC(F)=C1F)Cl. This notation reveals the spatial arrangement of substituents around the aromatic core, with the fluorine atoms occupying adjacent positions that create a unique electronic environment. The positioning of these fluorine atoms in ortho relationship to each other generates distinctive steric and electronic effects that influence the compound's reactivity and physical properties.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₅ClF₂O | |
| Molecular Weight | 190.57 g/mol | |
| Chemical Abstracts Service Number | 1804417-80-8 | |
| MDL Number | MFCD28790326 | |
| SMILES Notation | O=C(C1=CC(C)=CC(F)=C1F)Cl |
The electronic structure of this compound reflects the profound influence of fluorine substitution on aromatic systems. The two fluorine atoms, being the most electronegative elements in the periodic table, withdraw electron density from the benzene ring through both inductive and resonance effects. This electron withdrawal significantly affects the reactivity of the acyl chloride functional group, potentially enhancing its electrophilic character and influencing its behavior in nucleophilic substitution reactions.
The methyl group at the 5 position provides an interesting counterpoint to the electron-withdrawing fluorine substituents. As an electron-donating group through hyperconjugation, the methyl substituent creates a complex electronic landscape within the molecule. This substitution pattern generates a molecule with regions of varying electron density, which has important implications for its chemical reactivity and potential interactions with biological targets or other chemical species.
The structural relationship between this compound and its corresponding carboxylic acid precursor, 2,3-Difluoro-5-methylbenzoic acid, provides insights into synthetic accessibility and transformation pathways. The carboxylic acid, with molecular formula C₈H₆F₂O₂ and molecular weight 172.129 daltons, serves as the immediate precursor in the synthesis of the acyl chloride. This relationship demonstrates the importance of understanding both the target compound and its synthetic intermediates in comprehensive chemical analysis.
Historical Context in Organofluorine Chemistry
The development of this compound is intrinsically linked to the broader evolution of organofluorine chemistry, which began in the nineteenth century with foundational discoveries that established fluorine as a uniquely valuable element in organic synthesis. Organofluorine chemistry commenced in the 1800s with the parallel development of organic chemistry as a distinct discipline. The first organofluorine compound was discovered in 1835 when Dumas and Péligot achieved the distillation of dimethyl sulfate with potassium fluoride, successfully synthesizing fluoromethane. This pioneering work established the fundamental principles that would later enable the synthesis of more complex fluorinated molecules.
A pivotal moment in organofluorine chemistry occurred in 1862 when Alexander Borodin pioneered a halogen exchange methodology that became widely adopted throughout the field. Borodin's innovative approach involved treating benzoyl chloride with potassium bifluoride, resulting in the first successful synthesis of benzoyl fluoride. This methodology established crucial precedents for the types of transformations that would later enable the synthesis of compounds like this compound, demonstrating that halogen exchange reactions could provide reliable access to fluorinated aromatic compounds.
The evolution of fluorinating methodologies continued with significant contributions from Frédéric Swarts, who introduced antimony fluoride as a fluorine source in 1898. This development expanded the toolkit available to synthetic chemists and provided alternative approaches to fluorine incorporation. However, early organofluorine chemistry faced substantial challenges related to the explosive nature of elemental fluorine when mixed with organic compounds, as discovered by Henri Moissan and his colleagues. These safety concerns necessitated the development of alternative fluorination strategies and contributed to the preference for nucleophilic fluorine sources in synthetic applications.
The twentieth century witnessed an acceleration in organofluorine chemistry development, driven by industrial applications and the recognition of fluorine's unique properties. The nonflammability and nontoxicity of chlorofluorocarbons attracted significant industrial attention in the 1920s, leading General Motors to adopt these compounds as refrigerants and commission DuPont to produce them using Swarts' methodology. This industrial interest provided substantial resources for further research and development in organofluorine chemistry.
A landmark discovery occurred on April 6, 1938, when Roy J. Plunkett, a research chemist at DuPont's Jackson Laboratory in Deepwater, New Jersey, accidentally discovered polytetrafluoroethylene. This serendipitous discovery demonstrated the potential for fluorinated compounds to exhibit remarkable properties, including chemical inertness and thermal stability, that were previously unknown in organic chemistry.
The development of modern organofluorine chemistry accelerated significantly starting in the late 1940s, when a series of electrophilic fluorinating methodologies were introduced, beginning with cobalt trifluoride. Electrochemical fluorination, developed by Joseph H. Simons in the 1930s for generating highly stable perfluorinated materials compatible with uranium hexafluoride, was announced during this period. These methodological advances enabled the synthesis of carbon-fluorine bonds without requiring elemental fluorine and without relying on metathetical methods, significantly expanding the scope and safety of organofluorine synthesis.
The pharmaceutical relevance of organofluorine chemistry was dramatically demonstrated in 1957 with the description of the anticancer activity of 5-fluorouracil. This report provided one of the first examples of rational drug design incorporating fluorine substitution and sparked a surge of interest in fluorinated pharmaceuticals and agrochemicals. The success of 5-fluorouracil established fluorine as a privileged element in medicinal chemistry and provided strong motivation for the development of synthetic methodologies capable of introducing fluorine into complex molecular frameworks.
Recent developments in organofluorine chemistry have focused on addressing emerging environmental and regulatory concerns while maintaining the synthetic utility of fluorinated compounds. Research into defluorinative functionalization has gained prominence as a strategy for converting trifluoromethyl groups to difluoromethyl motifs, addressing concerns related to Per- and Polyfluoroalkyl Substances while preserving desirable chemical properties. These contemporary developments reflect the ongoing evolution of organofluorine chemistry toward more sustainable and environmentally conscious practices.
Industrial and Academic Relevance
This compound occupies a significant position within both industrial applications and academic research, reflecting the broader importance of fluorinated acyl chlorides in modern chemical synthesis. The compound's unique structural features make it particularly valuable as a synthetic intermediate in pharmaceutical chemistry, where the strategic placement of fluorine atoms can dramatically influence the biological activity, metabolic stability, and pharmacokinetic properties of drug candidates.
In pharmaceutical applications, fluorinated benzoyl chlorides serve as crucial building blocks for the synthesis of bioactive compounds. The reactivity of the acyl chloride functional group enables efficient coupling reactions with nucleophilic partners, including amines, alcohols, and other heteroatom-containing substrates. The presence of fluorine substituents in this compound provides medicinal chemists with opportunities to modulate the electronic properties of target molecules, potentially enhancing binding affinity to biological targets while improving metabolic stability.
The agrochemical industry represents another significant application domain for fluorinated acyl chlorides. Compounds structurally related to this compound, such as 3,5-Difluorobenzoyl chloride, are utilized in the formulation of herbicides and pesticides, where fluorine atoms contribute to improved efficacy and stability in agricultural applications. The unique electronic properties imparted by fluorine substitution can enhance the biological activity of agrochemical products while providing resistance to metabolic degradation in environmental applications.
Material science applications constitute an expanding area of relevance for fluorinated acyl chlorides. The compound finds utility in the production of advanced materials, including specialized polymers and resins, where fluorine substitution can enhance thermal stability and chemical resistance. These properties make fluorinated materials particularly valuable in demanding applications where conventional organic materials may prove inadequate.
Academic research has increasingly focused on developing efficient synthetic methodologies for accessing fluorinated compounds like this compound. Recent developments in flow chemistry have demonstrated remarkable potential for controlling reactive fluorinated intermediates and enabling new transformation pathways. Flow microreactors have shown particular proficiency in managing unstable reactive species, providing chemoselective control that was previously difficult to achieve using conventional batch methodologies.
The synthesis of this compound typically involves the conversion of the corresponding carboxylic acid precursor using chlorinating agents. Research has established that thionyl chloride serves as an effective reagent for this transformation, as demonstrated in the synthesis of related compounds. The preparation methodology involves treating 2,3-Difluoro-5-methylbenzoic acid with thionyl chloride under controlled conditions, typically involving gradual heating to reflux temperature until gas evolution ceases.
Contemporary research has also explored alternative synthetic approaches that address environmental and sustainability concerns. The development of defluorinative functionalization methodologies represents a significant advancement in organofluorine chemistry, offering strategies for converting trifluoromethyl groups to difluoromethyl motifs while addressing regulatory concerns related to Per- and Polyfluoroalkyl Substances. These methodologies demonstrate the ongoing evolution of synthetic chemistry toward more sustainable practices while maintaining access to valuable fluorinated building blocks.
The analytical characterization of this compound requires sophisticated techniques capable of distinguishing between closely related isomers and confirming structural assignments. Advanced spectroscopic methods, including nuclear magnetic resonance spectroscopy and mass spectrometry, play crucial roles in establishing the identity and purity of synthesized materials. The unique fluorine substitution pattern creates distinctive spectroscopic signatures that enable confident structural assignments and quality control in both research and industrial settings.
Research into late-stage functionalization strategies has highlighted the potential for direct transformation of complex fluorinated molecules, including compounds related to this compound. These approaches offer advantages for drug discovery by enabling direct functional group transformations of complex molecules without requiring lengthy synthetic sequences. The development of methodologies capable of achieving broad functional group tolerance while maintaining selectivity represents a significant advancement in synthetic chemistry.
Properties
IUPAC Name |
2,3-difluoro-5-methylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2O/c1-4-2-5(8(9)12)7(11)6(10)3-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSNULGOFJIEPAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Exchange Fluorination on Chlorinated Aromatic Precursors
A common industrial approach involves starting from chlorinated aromatic compounds and performing halogen exchange reactions with fluoride sources such as potassium fluoride or cesium fluoride. This method is highlighted in patents describing the preparation of related difluorinated chloropyridines and benzonitriles.
Example: Conversion of 2,3,5-trichloropyridine to 2,3-difluoro-5-chloropyridine by reaction with potassium monofluoride in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or N-methylpyrrolidone at elevated temperatures (120–180 °C) for 9–10 hours, achieving yields around 75–78%.
Fluorination conditions: The mass ratio of trichlorinated precursor to potassium fluoride is typically about 1:0.8–1, with reaction temperatures controlled precisely to optimize yield and purity.
Conversion of Fluorinated Benzoic Acids to Benzoyl Chlorides
Once the fluorinated benzoic acid or nitrile intermediate is obtained, conversion to the acid chloride is typically achieved using reagents such as thionyl chloride (SOCl₂).
Procedure: The fluorinated benzoic acid is refluxed with thionyl chloride, sometimes in the presence of catalytic amounts of dimethylformamide (DMF), at temperatures ranging from ambient to 150 °C for several hours (e.g., 5 hours reflux).
Purification: The resulting acid chloride is purified by distillation or recrystallization to achieve high purity suitable for further applications.
Hydrolysis and Functional Group Transformations
In some methods, nitrile intermediates are hydrolyzed under acidic conditions to the corresponding acids before chlorination.
Hydrolysis: Treatment of fluorinated benzonitriles with aqueous acid (e.g., sulfuric acid) at elevated temperatures (~135 °C) for a few hours converts nitriles to acids.
Subsequent chlorination: The acid is then converted to the acid chloride as described above.
Detailed Preparation Methodology for 2,3-Difluoro-5-Methylbenzoyl Chloride (Hypothetical Route)
Based on the above principles and analogous compound syntheses, a plausible detailed preparation route for this compound would be:
| Step | Reaction | Conditions | Notes |
|---|---|---|---|
| 1 | Starting material: 5-methyl-2,3-dichlorobenzoic acid or corresponding nitrile | Commercially available or synthesized by chlorination of 5-methylbenzoic acid derivatives | Precursor for fluorination |
| 2 | Halogen exchange fluorination: Replace chlorine atoms at 2 and 3 positions with fluorine | React with potassium fluoride or cesium fluoride in polar aprotic solvents (DMSO, DMF, NMP) at 120–180 °C for 9–19 hours | Control temperature and time for optimal yield (~75–90%) and purity (>96%) |
| 3 | Hydrolysis (if starting from nitrile) | Acidic aqueous medium (e.g., 75% sulfuric acid) at ~135 °C for 2–3 hours | Converts nitrile to acid |
| 4 | Conversion of acid to acid chloride | Reflux with thionyl chloride (SOCl₂) with catalytic DMF at 70–150 °C for 5 hours | Yields acid chloride suitable for isolation |
| 5 | Purification | Distillation under reduced pressure or recrystallization | Ensures high purity for downstream use |
Comparative Data Table of Preparation Parameters from Related Compounds
Research Findings and Practical Considerations
Solvent choice: Polar aprotic solvents such as DMSO, DMF, and NMP facilitate efficient halogen exchange fluorination by stabilizing fluoride ions and enhancing nucleophilicity.
Fluoride source: Potassium fluoride is commonly used; however, mixed fluoride salts (cesium fluoride + potassium fluoride) improve fluorination efficiency and yield.
Temperature and time: Elevated temperatures (120–190 °C) and prolonged reaction times (9–36 hours) are necessary to achieve high conversion and purity, but must be optimized to prevent decomposition or side reactions.
Industrial scalability: The described methods have been demonstrated at multi-gram to kilogram scale with solvent recovery and product purification steps, indicating suitability for industrial production.
Purity and yield: Reported yields range from approximately 75% to 90%, with product purities exceeding 96%, which are acceptable for high-value fluorinated intermediates.
Chemical Reactions Analysis
Types of Reactions: 2,3-Difluoro-5-methylbenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,3-difluoro-5-methylbenzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts acylation reactions to introduce the 2,3-difluoro-5-methylbenzoyl group into aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include the use of a base (e.g., pyridine) and an inert solvent (e.g., dichloromethane).
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide) under mild conditions.
Friedel-Crafts Acylation: Lewis acids such as aluminum chloride (AlCl3) as catalysts.
Major Products Formed:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
2,3-Difluoro-5-methylbenzoic Acid: Formed from hydrolysis.
Aryl Ketones: Formed from Friedel-Crafts acylation reactions.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
2,3-Difluoro-5-methylbenzoyl chloride serves as a versatile intermediate in the synthesis of various organic compounds. Its unique fluorine substituents enhance reactivity and selectivity in reactions, making it valuable for creating complex molecules.
Reactions Involving this compound
- Acylation Reactions : It can be used in Friedel-Crafts acylation to introduce acyl groups into aromatic systems.
- Formation of Benzoyl Derivatives : It is employed to synthesize benzoyl derivatives that are crucial in pharmaceuticals and agrochemicals.
Pharmaceutical Applications
Drug Development
The compound is utilized in the development of pharmaceutical agents due to its ability to modify biological activity through structural changes. For instance, derivatives of this compound have shown potential as anti-inflammatory and analgesic agents.
Case Study: Synthesis of Anticancer Agents
Research has demonstrated that derivatives synthesized from this compound exhibit cytotoxic activity against various cancer cell lines. These derivatives are designed to improve selectivity and reduce side effects compared to traditional chemotherapeutics.
Agrochemical Applications
Herbicide Development
this compound is a precursor for synthesizing herbicides. Its derivatives have been shown to possess herbicidal activity against a range of weeds, making it an important compound in agricultural chemistry.
Case Study: Clodinafop-Propargyl Synthesis
This compound is involved in the synthesis of clodinafop-propargyl, a widely used herbicide effective against grassy weeds in cereal crops. The efficiency of synthesizing this herbicide from this compound has been documented, highlighting its significance in agrochemical formulations.
Material Science Applications
Polymer Chemistry
In material science, this compound can be used as a monomer or modifier for polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2,3-difluoro-5-methylbenzoyl chloride is primarily based on its reactivity as an acylating agent. It can form covalent bonds with nucleophiles, leading to the formation of amides, esters, and other derivatives. The presence of fluorine atoms in the molecule can influence its reactivity and the stability of the products formed. The compound can also participate in electrophilic aromatic substitution reactions, where it acts as an electrophile and reacts with electron-rich aromatic compounds .
Comparison with Similar Compounds
Table 1: Structural Comparison
| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Key Functional Groups |
|---|---|---|---|---|
| 2,3-Difluoro-5-methylbenzoyl chloride | 1804417-80-8 | C₈H₅ClF₂O | 2-F, 3-F, 5-CH₃ | Acyl chloride |
| 3-Chloro-5-(trifluoromethyl)benzoyl chloride | 886496-83-9 | C₈H₃ClF₃O | 3-Cl, 5-CF₃ | Acyl chloride |
| 2,3,4-Trichloro-5-fluorobenzoyl chloride | 115549-05-8 | C₇HCl₃FO | 2-Cl, 3-Cl, 4-Cl, 5-F | Acyl chloride |
Key Observations :
Table 2: Reactivity and Use Cases
| Compound | Reactivity Profile | Applications |
|---|---|---|
| This compound | Moderate electrophilicity due to -F and -CH₃ balance | Synthesis of lipophilic pharmaceutical intermediates |
| 3-Chloro-5-(trifluoromethyl)benzoyl chloride | High reactivity (strong -CF₃ and -Cl effects) | Agrochemicals, fluorinated polymers |
| 2,3,4-Trichloro-5-fluorobenzoyl chloride | High electrophilicity but steric hindrance | Specialty chemicals, halogenated dyes |
- 1804417-80-8 : The methyl group enhances lipophilicity, making it suitable for drug candidates requiring membrane permeability. Its fluorines provide moderate activation for acylation .
- 886496-83-9 : The -CF₃ group’s electron-withdrawing nature makes this compound highly reactive in Friedel-Crafts acylations, though its use is restricted to R&D settings due to safety concerns .
- 115549-05-8 : Multiple chlorides increase stability but reduce solubility in polar solvents, limiting its utility in aqueous-phase reactions .
Biological Activity
2,3-Difluoro-5-methylbenzoyl chloride is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and drug development. Its unique structural features, including the presence of fluorine atoms and a benzoyl chloride moiety, suggest potential biological activities that merit investigation.
- Molecular Formula : C8H5ClF2O
- Molecular Weight : 192.57 g/mol
- CAS Number : 2774144
- Chemical Structure : The compound features a benzene ring substituted with two fluorine atoms at the 2 and 3 positions and a methyl group at the 5 position, along with a carbonyl chloride functional group.
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The fluorine atoms enhance the compound's lipophilicity and may influence its binding affinity to various enzymes and receptors. This interaction can lead to modulation of biochemical pathways, potentially resulting in therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated benzoyl chlorides can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines. For example, derivatives of benzoyl chlorides have demonstrated potent anticancer activity against various human cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation . While specific data on this compound is limited, its structural similarity suggests potential for similar activity.
Structure-Activity Relationship (SAR)
The biological activity of benzoyl chlorides is often influenced by their substituents. The introduction of electron-withdrawing groups like fluorine can enhance cytotoxicity and selectivity towards cancer cells. For instance, studies on related compounds have shown that fluorinated derivatives possess improved potency against leukemia and breast cancer cell lines compared to their non-fluorinated counterparts .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin | 0.03 | K562 (Leukemia) |
| This compound (hypothetical) | TBD | TBD |
Case Studies
- Anticancer Activity : A study involving similar compounds reported that fluorinated benzoyl derivatives exhibited strong cytotoxic effects against human leukemia K562 cells with IC50 values as low as 30 nM . This suggests that this compound could also exhibit potent anticancer properties.
- Antimicrobial Properties : Research on related compounds has demonstrated effectiveness against various bacterial strains, indicating a potential for use in developing new antimicrobial agents.
Q & A
Q. What are the critical parameters for synthesizing 2,3-Difluoro-5-methylbenzoyl chloride in laboratory settings?
Synthesis typically involves Friedel-Crafts acylation or halogenation of pre-functionalized aromatic precursors. Key parameters include:
- Catalysts : Lewis acids like AlCl₃ (commonly used for benzoyl chloride derivatives) to activate the carbonyl group .
- Solvents : Anhydrous conditions with solvents such as dichloromethane or chlorobenzene to prevent hydrolysis of the acyl chloride .
- Temperature control : Reactions often require reflux conditions (e.g., 60–80°C) to ensure complete conversion while avoiding side reactions like over-halogenation .
- Purification : Vacuum distillation or column chromatography to isolate the product from unreacted starting materials or byproducts .
Q. How can researchers verify the purity of this compound post-synthesis?
Analytical methods include:
- Chromatography : HPLC or GC-MS to assess purity (>95% is typical for research-grade compounds) .
- Spectroscopy : ¹⁹F NMR and ¹H NMR to confirm substituent positions and absence of impurities. For example, fluorine atoms at positions 2 and 3 yield distinct splitting patterns .
- Elemental analysis : Matching experimental C/H/F percentages with theoretical values .
Advanced Research Questions
Q. What strategies optimize the reaction yield of this compound when scaling from milligram to gram quantities?
Challenges include heat dissipation and solvent efficiency. Methodological adjustments:
Q. How should researchers resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or IR spectra may arise from sample degradation or solvent interactions. Solutions include:
- Cross-validation : Compare data with structurally similar compounds (e.g., 3,5-bis(trifluoromethyl)benzoyl chloride, which has established spectral benchmarks) .
- Controlled stability studies : Analyze the compound under varying temperatures and humidity to identify degradation pathways .
- Computational modeling : DFT calculations to predict vibrational frequencies (IR) or chemical shifts (NMR) for comparison .
Q. What advanced techniques characterize the hydrolytic stability of this compound under different pH conditions?
Hydrolysis of acyl chlorides is pH-dependent. Experimental approaches:
- Kinetic studies : Monitor hydrolysis rates via conductivity measurements or ¹⁹F NMR in buffered solutions (pH 1–13) .
- Byproduct analysis : LC-MS to identify hydrolysis products (e.g., carboxylic acids or esters) .
- Temperature-dependent studies : Arrhenius plots to determine activation energy for hydrolysis .
Q. How can researchers design experiments to explore the reactivity of this compound in nucleophilic acyl substitution reactions?
Systematic approaches include:
- Nucleophile screening : Test reactivity with amines (e.g., benzylamine), alcohols, or thiols under controlled conditions .
- Solvent effects : Compare reaction rates in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) .
- Steric/electronic analysis : Use Hammett plots to correlate substituent effects (e.g., fluorine’s electron-withdrawing nature) with reaction rates .
Methodological Notes
- Spectral references : Public databases like NIST (e.g., gas-phase IR spectra of 3,5-difluorobenzoyl chloride) provide benchmarks for structural validation .
- Safety protocols : Follow OSHA guidelines for handling acyl chlorides, including PPE (gloves, goggles) and emergency measures for skin/eye exposure .
- Data reproducibility : Document reaction conditions (e.g., solvent purity, catalyst batch) to ensure cross-lab consistency .
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
